molecular formula C14H19Cl2NO B5875683 2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide

2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide

Cat. No.: B5875683
M. Wt: 288.2 g/mol
InChI Key: YTKYVLARUNYJIH-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide is an organic compound characterized by the presence of two chlorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by amide formation. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, carboxylic acids, and various amine derivatives .

Scientific Research Applications

2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, plastics, and coatings.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide is unique due to the presence of the 2,4-dimethylpentan-3-yl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,6-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-8(2)13(9(3)4)17-14(18)12-10(15)6-5-7-11(12)16/h5-9,13H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYVLARUNYJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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